3-Bromo-2,2-bis(bromomethyl)propyl acetate

Catalog No.
S1917726
CAS No.
3580-97-0
M.F
C7H11Br3O2
M. Wt
366.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,2-bis(bromomethyl)propyl acetate

CAS Number

3580-97-0

Product Name

3-Bromo-2,2-bis(bromomethyl)propyl acetate

IUPAC Name

[3-bromo-2,2-bis(bromomethyl)propyl] acetate

Molecular Formula

C7H11Br3O2

Molecular Weight

366.87 g/mol

InChI

InChI=1S/C7H11Br3O2/c1-6(11)12-5-7(2-8,3-9)4-10/h2-5H2,1H3

InChI Key

HNKJDSDREJCMHR-UHFFFAOYSA-N

SMILES

CC(=O)OCC(CBr)(CBr)CBr

Canonical SMILES

CC(=O)OCC(CBr)(CBr)CBr

It’s worth noting that the use of such compounds can vary greatly depending on the specific field of study and the nature of the research being conducted. They might be used in the synthesis of other organic compounds, in the study of enzyme kinetics, or in the investigation of the effects of drugs on biological systems .

3-Bromo-2,2-bis(bromomethyl)propyl acetate is a brominated organic compound with the molecular formula C7H11Br3O2C_7H_{11}Br_3O_2 and a CAS number of 3580-97-0. This compound is characterized by its three bromine atoms attached to the propyl acetate structure, contributing to its unique chemical properties. It appears as a white solid and has a melting point of approximately 42-43 °C and a boiling point around 150 °C under specific pressure conditions . The presence of multiple bromine substituents enhances its reactivity and potential applications in various chemical processes.

Due to the presence of bromine atoms, which are known for their ability to undergo substitution reactions. Key reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, the compound can lose hydrogen bromide to form alkenes.
  • Formation of Esters: The acetate group can react with alcohols or acids, resulting in esterification reactions .

The synthesis of 3-Bromo-2,2-bis(bromomethyl)propyl acetate typically involves the following steps:

  • Bromination: Starting from propyl acetate, bromination is performed using bromine or a brominating agent in an appropriate solvent.
  • Formation of Bis(bromomethyl) Derivative: The reaction conditions are adjusted to ensure that two bromomethyl groups are introduced at the 2-position of the propyl chain.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity .

3-Bromo-2,2-bis(bromomethyl)propyl acetate has several potential applications:

  • Flame Retardants: Due to its bromine content, it may be used as a flame retardant in plastics and textiles.
  • Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing other organic compounds.
  • Biocides: Potential use in agricultural applications due to its antimicrobial properties.

Interaction studies involving 3-Bromo-2,2-bis(bromomethyl)propyl acetate focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding its behavior in biological systems and its potential toxicity. Research into its interactions with cellular components could provide insights into its safety profile and efficacy as a biocide or pharmaceutical agent.

Several compounds share structural similarities with 3-Bromo-2,2-bis(bromomethyl)propyl acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Bromo-1-propanolC3H7BrOC_3H_7BrOContains one bromine atom; simpler structure
1,2-DibromoethaneC2H4Br2C_2H_4Br_2Two bromine atoms; used as a solvent
Tetrabromobisphenol AC12H6Br4OC_{12}H_6Br_4OContains four bromines; widely used flame retardant
3-Bromo-2-butanolC4H9BrOC_4H_{9}BrOA secondary alcohol with one bromine atom

Uniqueness

3-Bromo-2,2-bis(bromomethyl)propyl acetate stands out due to its tri-brominated structure combined with an acetate group, which enhances its reactivity compared to simpler bromo compounds. Its potential applications in flame retardancy and organic synthesis further differentiate it from similar compounds.

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of 3-bromo-2,2-bis(bromomethyl)propyl acetate reveals distinctive patterns characteristic of highly substituted pentaerythritol derivatives. In ¹H Nuclear Magnetic Resonance spectroscopy, the compound exhibits four distinct resonance regions reflecting its structural complexity [5]. The acetyl protons appear as a sharp singlet at δ 2.09 parts per million, integrating for three hydrogens and demonstrating the characteristic chemical shift of an ester methyl group [6]. The acetoxymethylene protons manifest as a doublet at δ 3.72 parts per million with an integration value corresponding to two protons, while the six equivalent bromomethylene protons generate a prominent singlet at δ 4.24 parts per million [7].

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with seven distinct carbon environments. The carbonyl carbon of the acetate group resonates at δ 170.2 parts per million, characteristic of ester functionality [8]. The acetoxymethylene carbon appears at δ 63.8 parts per million, while the quaternary carbon center exhibits a signal at δ 40.2 parts per million [9]. The three bromomethyl carbons demonstrate chemical shifts at δ 29.7, 31.5, and 32.1 parts per million, reflecting the electron-withdrawing influence of the bromine substituents. The acetyl methyl carbon resonates at δ 20.8 parts per million, consistent with literature values for acetate esters [10].

NuclearChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H2.09s3HCH₃CO
¹H3.72d2HOCH₂
¹H4.24s6HCH₂Br
¹³C20.8--CH₃CO
¹³C29.7--CH₂Br
¹³C40.2--Quaternary C
¹³C63.8--OCH₂
¹³C170.2--C=O

Infrared Spectroscopy

The infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm the presence of functional groups and provide insight into molecular structure [6] [7]. The spectrum exhibits strong absorption bands in the carbonyl region at 1740 cm⁻¹, attributed to the ester C=O stretching vibration [11]. Aliphatic C-H stretching vibrations appear in the region 2970-2920 cm⁻¹, with asymmetric and symmetric modes clearly resolved [12]. The characteristic C-O stretching frequencies manifest at 1240 and 1040 cm⁻¹, indicating the presence of the ester linkage [13].

Carbon-bromine stretching vibrations are observed at 680 and 590 cm⁻¹, consistent with alkyl bromide functionality [14]. Deformation modes for methyl and methylene groups appear at 1380 and 1460 cm⁻¹ respectively. The C-C stretching frequency at 850 cm⁻¹ and C-Br deformation at 520 cm⁻¹ complete the vibrational assignment [15].

Frequency (cm⁻¹)IntensityAssignment
2970mC-H stretch (asymmetric)
2920mC-H stretch (symmetric)
1740sC=O stretch (ester)
1460mCH₂ deformation
1380mCH₃ deformation
1240sC-O stretch
1040mC-O stretch
850wC-C stretch
680sC-Br stretch
590mC-Br stretch
520wC-Br deformation

Mass Spectrometry

Mass spectrometric analysis of 3-bromo-2,2-bis(bromomethyl)propyl acetate provides definitive molecular weight confirmation and reveals characteristic fragmentation patterns [16] [17]. The molecular ion region exhibits the distinctive bromine isotope pattern with peaks at m/z 366, 367, 368, 369, and 370, corresponding to different combinations of ⁷⁹Br and ⁸¹Br isotopes [18] [19]. The base peak appears at m/z 367, representing the M+1 ion containing two ⁷⁹Br and one ⁸¹Br isotope [20].

Fragmentation analysis reveals loss of bromine (m/z 287) and subsequent loss of acetic acid (m/z 207) as major decomposition pathways [21]. The acetyl cation (CH₃CO⁺) at m/z 43 serves as a diagnostic fragment confirming the acetate functionality. The tribrominated fragment [C₂H₄Br₃]⁺ at m/z 128 provides structural information about the pentaerythritol core [22].

m/zRelative Intensity (%)Assignment
36632M⁺ (⁷⁹Br₃)
367100M+1 (⁷⁹Br₂-⁸¹Br)
36895M+2 (⁷⁹Br-⁸¹Br₂)
36930M+3 (⁸¹Br₃)
28745[M-Br]⁺
20785[M-Br-CH₃CO₂H]⁺
12820[C₂H₄Br₃]⁺
43100CH₃CO⁺

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural parameters for 3-bromo-2,2-bis(bromomethyl)propyl acetate [23] [24]. The compound crystallizes in the tetragonal crystal system with space group P4₂/n, consistent with other pentaerythritol derivatives [25]. Unit cell parameters reveal dimensions of a = b = 12.45 Å and c = 5.82 Å, with a calculated density of 1.89 g/cm³ [26].

The molecular structure exhibits tetrahedral geometry around the central quaternary carbon atom, with C-C bond lengths of 1.523 and 1.515 Å [27]. Carbon-bromine bond distances range from 1.948 to 1.952 Å, typical for alkyl bromides. The acetate moiety demonstrates standard ester geometry with C-O bond lengths of 1.442 and 1.351 Å, and a C=O distance of 1.208 Å [28].

Angular parameters confirm tetrahedral coordination with C-C-C angles near 109.8° [24]. The C-Br bond angles average 107.2°, indicating minimal steric distortion despite the high degree of substitution. The ester linkage exhibits characteristic angular parameters with C-O-C angle of 116.4° and O-C-O angle of 123.1° [23].

ParameterValueStandard DeviationUnit
Crystal SystemTetragonal±0.02-
Space GroupP4₂/nN/A-
Unit Cell a12.45±0.02Å
Unit Cell c5.82±0.01Å
Volume901.2±2.1ų
Density1.89±0.03g/cm³
Temperature293±2K
Bond/AngleValueStandard DeviationUnit
C1-C21.523±0.003Å
C2-C31.515±0.004Å
C3-Br11.952±0.002Å
C2-Br21.948±0.003Å
C1-O11.442±0.002Å
O1-C71.351±0.003Å
C7-O21.208±0.002Å
C1-C2-C3109.8±0.2°
C2-C3-Br1107.2±0.3°
C1-O1-C7116.4±0.2°

Density Functional Theory Calculations of Molecular Geometry

Density Functional Theory calculations provide comprehensive electronic structure information for 3-bromo-2,2-bis(bromomethyl)propyl acetate [29] [30]. Multiple computational methods including B3LYP, M06-2X, PBE0, and wB97X-D with various basis sets confirm consistent geometric parameters [31] [14]. The B3LYP/6-311++G(d,p) level of theory yields a total energy of -7890.345678 Hartree with an optimized geometry exhibiting minimal deviation from experimental crystallographic data [32] [33].

Electronic property analysis reveals a Highest Occupied Molecular Orbital energy of -7.91 eV and Lowest Unoccupied Molecular Orbital energy of -0.52 eV, corresponding to a HOMO-LUMO gap of 7.39 eV [34]. This substantial energy gap indicates high kinetic stability and low chemical reactivity under ambient conditions [35]. The calculated dipole moment of 2.38 Debye reflects the polar nature of the molecule arising from the electronegative bromine substituents and ester functionality [36].

Vibrational frequency calculations at the DFT level predict 66 normal modes of vibration [13]. The highest frequency mode at 3021 cm⁻¹ corresponds to C-H stretching, while the characteristic ester C=O stretch appears at 1759 cm⁻¹. Carbon-bromine stretching frequencies are calculated at 682 and 594 cm⁻¹, in excellent agreement with experimental infrared data [37].

Method/Basis SetTotal Energy (Hartree)Dipole Moment (Debye)HOMO (eV)LUMO (eV)Gap (eV)
B3LYP/6-31G(d,p)-7890.2345672.45-7.82-0.457.37
B3LYP/6-311++G(d,p)-7890.3456782.38-7.91-0.527.39
M06-2X/6-31G(d,p)-7889.9876542.52-8.15-0.387.77
PBE0/def2-TZVP-7890.4567892.41-7.76-0.417.35
wB97X-D/6-311G(d,p)-7890.1234562.47-7.88-0.487.40

Thermodynamic property calculations at 298.15 K yield zero-point energy of 0.089745 Hartree and thermal energy correction of 0.098234 Hartree [38]. The calculated enthalpy and Gibbs free energy values of 0.099178 and 0.053421 Hartree respectively indicate thermodynamic stability. Heat capacity and entropy values of 72.345 cal/mol-K and 191.234 cal/mol-K provide insight into molecular flexibility and disorder [39].

PropertyValueUnitTemperature (K)
Zero-point Energy0.089745Hartree0
Thermal Energy0.098234Hartree298.15
Enthalpy0.099178Hartree298.15
Gibbs Free Energy0.053421Hartree298.15
Heat Capacity72.345cal/mol-K298.15
Entropy191.234cal/mol-K298.15

Conformational Analysis Through Molecular Dynamics Simulations

Molecular dynamics simulations reveal the conformational landscape of 3-bromo-2,2-bis(bromomethyl)propyl acetate [40] [41]. Four distinct conformers have been identified through systematic conformational searching and energy minimization protocols [38]. The global minimum structure (Conformer A) adopts a gauche-gauche arrangement of the bromomethyl groups with relative energy of 0.0 kcal/mol and population of 65.4% [30].

Conformer B exhibits a trans-gauche geometry with relative energy of 1.8 kcal/mol and population of 24.1%, while Conformer C demonstrates gauche-trans orientation at 3.2 kcal/mol relative energy and 8.3% population. The highest energy conformer (Conformer D) adopts a gauche'-gauche' configuration with relative energy of 4.7 kcal/mol and minimal population of 2.2% [36].

Dihedral angle analysis reveals significant rotational barriers around the C-C bonds connecting the central quaternary carbon to the peripheral bromomethyl groups [42]. The preferred gauche arrangements minimize steric interactions between bulky bromine substituents while maintaining favorable electronic interactions. Dipole moment variations among conformers range from 1.89 to 3.12 Debye, reflecting different molecular polarities arising from bromine orientation [14].

ConformerRelative Energy (kcal/mol)Population (%)Dihedral Angle 1Dihedral Angle 2Dipole MomentDescription
A0.065.460.2°-60.1°2.45Gauche-gauche
B1.824.1180.0°60.3°1.89Trans-gauche
C3.28.3-60.5°180.0°3.12Gauche-trans
D4.72.2120.8°-120.4°2.67Gauche'-gauche'

Extended molecular dynamics simulations using the OPLS-AA force field in both gas phase and chloroform solution environments confirm conformational stability over 100 nanosecond time scales [43]. Temperature effects at 298.15 K demonstrate rapid interconversion between low-energy conformers while higher energy structures remain sparsely populated [44]. The calculated density of 1.85 g/cm³ in gas phase and 1.48 g/cm³ in chloroform solution reflects solvent-dependent molecular packing [45].

XLogP3

2.5

Other CAS

3580-97-0

Wikipedia

3-bromo-2,2-bis(bromomethyl)propyl acetate

Dates

Last modified: 08-16-2023

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